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Compound of Interest

Compound Name:
(2-Quinolyl)methylamine

hydrochloride

Cat. No.: B1320066 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural elucidation of (2-
Quinolyl)methylamine hydrochloride. Due to the limited availability of specific experimental

data in peer-reviewed literature for this exact compound, this document outlines the essential

characterization techniques and provides illustrative data from closely related analogs. The

methodologies described herein represent the standard experimental protocols utilized for the

structural confirmation of novel chemical entities.

Chemical Identity and Physical Properties
(2-Quinolyl)methylamine hydrochloride is identified by the Chemical Abstracts Service

(CAS) number 861036-67-1. Its molecular formula is C10H11ClN2, corresponding to a

molecular weight of 194.66 g/mol .[1] The compound's structure consists of a quinoline ring

system with a methylamine substituent at the 2-position, presented as a hydrochloride salt.

Table 1: Chemical and Physical Properties of (2-Quinolyl)methylamine hydrochloride
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Property Value Source

Molecular Formula C10H11ClN2 PubChem[1]

Molecular Weight 194.66 g/mol PubChem[1]

CAS Number 861036-67-1 PubChem[1]

IUPAC Name
quinolin-2-

ylmethanamine;hydrochloride
PubChem[1]

Synthesis and Characterization Workflow
The structural elucidation of a synthesized compound like (2-Quinolyl)methylamine
hydrochloride follows a logical workflow to confirm its identity and purity. This process

involves synthesis followed by a suite of analytical techniques.
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Caption: General workflow for the synthesis and structural elucidation of (2-
Quinolyl)methylamine hydrochloride.

Spectroscopic and Analytical Data (Illustrative)
While specific experimental spectra for (2-Quinolyl)methylamine hydrochloride are not

readily available, this section outlines the expected data based on its chemical structure and

data from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework

of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the

protons on the quinoline ring, the methylene (-CH2-) group, and the amine (-NH3+) group.

The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their

splitting patterns revealing their connectivity. The methylene protons would likely appear as a

singlet or a multiplet depending on coupling, and the amine protons would also be

observable.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon

environments. For (2-Quinolyl)methylamine hydrochloride, ten distinct carbon signals

would be expected: nine for the quinoline ring and one for the methylene carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Assignment
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

Quinoline CH 7.0 - 8.5 120 - 150

C-2 (Quaternary) - ~155

CH2 4.0 - 4.5 40 - 50

NH3+ Variable -

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

N-H stretch (amine salt) 3000 - 2800 Strong, broad

C-H stretch (aromatic) 3100 - 3000 Medium

C=C, C=N stretch (aromatic) 1600 - 1450 Medium to strong

C-N stretch 1250 - 1020 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight. For (2-Quinolyl)methylamine hydrochloride, the

mass spectrum would be expected to show the molecular ion peak for the free base, (2-

Quinolyl)methylamine, at m/z ≈ 158.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this specific

compound are not widely published. However, a general approach based on known syntheses

of quinoline derivatives can be outlined.

Synthesis of 2-(Aminomethyl)quinoline
A common route to 2-substituted quinolines is through the modification of a pre-formed

quinoline ring. For example, 2-methylquinoline can be halogenated and subsequently reacted

with an amine source.

Illustrative Protocol:

Starting Material: 2-Methylquinoline.

Halogenation: Radical bromination of 2-methylquinoline using N-bromosuccinimide (NBS)

and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride to yield 2-

(bromomethyl)quinoline.
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Amination: Reaction of 2-(bromomethyl)quinoline with an excess of ammonia or a protected

amine equivalent, followed by deprotection, to yield 2-(aminomethyl)quinoline.

Formation of the Hydrochloride Salt
Dissolve the purified 2-(aminomethyl)quinoline free base in a suitable organic solvent (e.g.,

diethyl ether, ethanol).

Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a

compatible solvent like isopropanol) dropwise with stirring.

The hydrochloride salt will precipitate out of the solution.

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization Techniques
NMR Spectroscopy: Samples would be prepared by dissolving the compound in a

deuterated solvent (e.g., D₂O, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a

high-field NMR spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared

(FTIR) spectrometer, typically with the sample prepared as a KBr pellet or using an

attenuated total reflectance (ATR) accessory.

Mass Spectrometry: A high-resolution mass spectrum (HRMS) would be obtained using

techniques such as electrospray ionization (ESI) to confirm the exact mass of the molecular

ion.

Conclusion
The structural elucidation of (2-Quinolyl)methylamine hydrochloride relies on a combination

of synthetic chemistry and analytical techniques. While specific experimental data for this

compound is scarce in the public domain, its structure can be confidently assigned based on

the well-established principles of NMR, IR, and mass spectrometry, and by following

established synthetic routes for related quinoline derivatives. The data and protocols presented

in this guide serve as a foundational reference for researchers working with this and similar

molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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